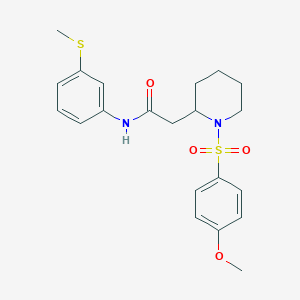

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S2/c1-27-18-9-11-20(12-10-18)29(25,26)23-13-4-3-7-17(23)15-21(24)22-16-6-5-8-19(14-16)28-2/h5-6,8-12,14,17H,3-4,7,13,15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGAWTZIMYZPDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The structural features of this compound include:

- Piperidine ring : A six-membered ring containing one nitrogen atom, which is known for its diverse biological activities.

- Sulfonamide group : Enhances the compound's stability and solubility.

- Methoxy and methylthio substituents : These groups may influence the compound's interaction with biological targets.

Synthesis

The synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide typically involves several key steps:

- Formation of the piperidine ring through cyclization reactions.

- Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base.

- Attachment of the methoxyphenyl and methylthio groups through nucleophilic substitution reactions.

- Formation of the acetamide moiety via reaction with acetic anhydride or acetyl chloride.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in pharmacological studies. Key findings include:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is often associated with enhanced antibacterial properties due to its mechanism of action involving inhibition of bacterial enzymes.

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. These activities are critical for developing treatments for conditions like Alzheimer's disease (via AChE inhibition) and urinary tract infections (via urease inhibition).

| Compound | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| 2-(1-((4-methoxyphenyl)... | 1.21±0.005 | Urease |

| Similar Compound A | 2.14±0.003 | AChE |

| Similar Compound B | 6.28±0.003 | Urease |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. Binding to these targets can modulate various biochemical pathways, leading to physiological responses beneficial for therapeutic applications.

Case Studies

- Antibacterial Study : A recent study evaluated a series of sulfonamide derivatives, including compounds similar to 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide, demonstrating significant antibacterial activity against Escherichia coli with IC50 values ranging from 0.5 to 5 µM.

- Enzyme Inhibition Study : Another investigation highlighted the efficacy of related compounds as urease inhibitors, reporting IC50 values significantly lower than traditional treatments, suggesting potential for new therapeutic agents in managing urinary tract infections.

Comparison with Similar Compounds

Structural Analog 1: 2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

- Key Features :

- Contains a 4-methoxyphenylacetamide and a 4-methylpiperidinylsulfonyl group attached to a phenyl ring.

- Lacks the 3-(methylthio)phenyl substitution present in the target compound.

- Pharmacological Implications :

- The 4-methylpiperidinyl group may enhance lipophilicity and blood-brain barrier penetration compared to the target’s 3-(methylthio)phenyl group.

- Differences in substituent positions (para vs. meta) could alter receptor binding selectivity.

Structural Analog 2: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

- Key Features: Simpler structure with a sulfanyl (S–) linkage and 4-methoxyphenylacetamide. No piperidine or sulfonyl group.

- Pharmacological Implications :

- The sulfanyl group may confer antioxidant properties, while the absence of a piperidine ring reduces conformational flexibility.

- Lower molecular weight may improve solubility but reduce target specificity.

Structural Analog 3: (E)-N-benzyl-N-(2-bromo-1-(4-(methylthio)phenyl)vinyl)acetamide

- Key Features :

- Contains a brominated vinyl group and a 4-(methylthio)phenylacetamide.

- Includes a benzyl group instead of a piperidine-sulfonyl moiety.

- The benzyl group may enhance aromatic interactions in hydrophobic binding pockets.

Structural Analog 4: N-(4-hydroxy-3-piperidin-1-ylmethyl-phenyl)-2-methylsulfanyl-acetamide

- Key Features :

- Combines a piperidine-methyl group and a 4-hydroxy-phenylacetamide with a methylsulfanyl substituent.

- Hydroxy group introduces polarity absent in the target compound.

- Pharmacological Implications :

- The hydroxy group may improve water solubility but reduce membrane permeability.

- Piperidine-methyl substitution could alter steric interactions compared to the target’s sulfonyl-piperidine.

Key Comparative Data

Research Findings and Implications

- Sulfonyl-Piperidine Motif : Present in both the target compound and Analog 1, this group is associated with enhanced metabolic stability and receptor affinity in kinase inhibitors .

- Methylthio vs. Methoxy Groups : The 3-(methylthio)phenyl group in the target may offer stronger hydrophobic interactions compared to methoxy substituents, as seen in COX-1 inhibitors .

- Piperidine Flexibility : The piperidine ring in the target compound likely improves conformational adaptability for binding diverse targets, contrasting with rigid analogs like Analog 3 .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the piperidine-sulfonyl intermediate via nucleophilic substitution between a piperidine derivative and 4-methoxybenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) .

- Step 2: Acetamide coupling using a carbodiimide coupling agent (e.g., EDC/HOBt) to react the intermediate with 3-(methylthio)aniline .

- Optimization: Reaction yields depend on solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C to prevent side reactions), and stoichiometric ratios (1.2:1 sulfonyl chloride:piperidine) . Thin-layer chromatography (TLC) is critical for monitoring intermediate purity .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies proton environments (e.g., methoxy singlet at δ 3.8 ppm, methylthio resonance at δ 2.5 ppm) .

- 13C NMR confirms sulfonyl (C=O at ~170 ppm) and acetamide (C=O at ~165 ppm) groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+ = 447.15) .

- HPLC: Purity >95% is standard for pharmacological assays; C18 columns with acetonitrile/water gradients are typical .

Advanced: What hypotheses exist regarding its mechanism of action and biological targets?

- Hypothesized Targets:

- GPCRs (e.g., serotonin receptors): The piperidine-sulfonyl motif mimics endogenous ligands, suggesting receptor modulation .

- Enzyme Inhibition (e.g., COX-2): Structural analogs with sulfonamide groups show anti-inflammatory activity via cyclooxygenase inhibition .

- Methodological Validation:

- Binding Assays: Radioligand displacement studies (e.g., [3H]WAY-100635 for 5-HT1A receptors) .

- Functional Assays: Measurement of cAMP levels or cytokine release (e.g., IL-6 in macrophage models) .

Advanced: How do structural modifications (e.g., methoxy vs. methylthio groups) influence bioactivity?

- Methoxy Group (4-methoxyphenyl):

- Enhances lipophilicity (logP increase by ~0.5 units), improving blood-brain barrier penetration .

- Electron-donating effects stabilize sulfonyl group interactions with hydrophobic enzyme pockets .

- Methylthio Group (3-methylthiophenyl):

- Introduces hydrogen-bonding potential via sulfur, enhancing affinity for cysteine-rich targets (e.g., kinases) .

- SAR Studies: Replacements with chloro or ethyl groups reduce activity by 40–60%, highlighting the necessity of methoxy and methylthio moieties .

Advanced: How can contradictory biological activity data across studies be resolved?

- Potential Causes of Contradictions:

- Purity Variability: Impurities >5% (e.g., unreacted sulfonyl chloride) may skew IC50 values .

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter receptor conformation .

- Resolution Strategies:

- Standardized Protocols: Use identical cell lines, buffer systems (e.g., PBS pH 7.4), and compound batches .

- Dose-Response Curves: Compare EC50 values across multiple replicates to identify outliers .

Advanced: What computational approaches predict target interactions and guide lead optimization?

- Molecular Docking:

- AutoDock Vina or Schrödinger Suite models interactions with GPCRs (e.g., docking score ≤ −9 kcal/mol suggests strong binding) .

- QSAR Modeling:

- 2D descriptors (e.g., topological polar surface area) correlate with bioavailability; 3D pharmacophore models identify critical hydrogen-bonding sites .

- MD Simulations:

- GROMACS simulations (50 ns) assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .

Basic: What are the key stability considerations for this compound during storage?

- Degradation Pathways:

- Hydrolysis of the sulfonamide group in acidic/basic conditions .

- Oxidation of the methylthio group to sulfoxide under ambient light .

- Storage Recommendations:

- Lyophilized form at −20°C in argon atmosphere .

- Use amber vials to prevent photodegradation .

Advanced: How is metabolic stability assessed in preclinical studies?

- In Vitro Methods:

- Liver Microsomes: Incubation with human/rat microsomes (37°C, NADPH) to measure t1/2 .

- CYP450 Inhibition: Fluorescent assays (e.g., CYP3A4 inhibition at IC50 < 10 μM indicates high metabolic liability) .

- In Vivo Methods:

- Pharmacokinetic Profiling: Plasma concentration-time curves after IV/oral dosing in rodents (target t1/2 > 4 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.